- A method for preparing morpholine nitroimidazole with high selectivity and high purity, China, , ,
Cas no 92478-27-8 (Morinidazole)

Morinidazole 化学的及び物理的性質
名前と識別子
-
- Morinidazole
- alpha-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol
- Morinidazole R-Enantiomer
- DB15098
- 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
- 1-Morpholino-3-(2-methyl-5-nitro-1H-imidazole-1-yl)-2-propanol
- (+/-)-1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol
- α-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol (ACI)
- 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
- Morponidazole
- Z1516471620
- MS-23827
- ?-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol; 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol; Morponidazole
- Morinidazole, trade name: Lingda(R)
- AKOS040733770
- CHEBI:230801
- 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(morpholin-4-yl)propan-2-ol
- DTXSID201031280
- F85285
- NCGC00485480-01
- BRD-A40546373-001-01-8
- HY-15781
- CHEMBL3884248
- CS-5058
- MORINIDAZOLE [WHO-DD]
- UNII-TUPWG40JAL
- TUPWG40JAL
- 92478-27-8
- EN300-6504759
- DA-75681
- MORPONIDAZOLE [INN]
-
- インチ: 1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3
- InChIKey: GAZGHCHCYRSPIV-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)CC(CN1C(=CN=C1C)[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 270.13280507g/mol
- どういたいしつりょう: 270.13280507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 96.3
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(46 g/l)(25ºC)、
Morinidazole セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Morinidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-15781-1mg |
Morinidazole |
92478-27-8 | 98.05% | 1mg |
¥1600 | 2024-04-16 | |
eNovation Chemicals LLC | Y1240244-10mg |
Morinidazole |
92478-27-8 | 98% | 10mg |
$1055 | 2024-06-06 | |
TRC | M234985-1mg |
Morinidazole |
92478-27-8 | 1mg |
$483.00 | 2023-05-18 | ||
TRC | M234985-2.5mg |
Morinidazole |
92478-27-8 | 2.5mg |
$770.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1240244-5mg |
Morinidazole |
92478-27-8 | 98% | 5mg |
$765 | 2024-06-06 | |
MedChemExpress | HY-15781-5mg |
Morinidazole |
92478-27-8 | 98.05% | 5mg |
¥3500 | 2024-04-16 | |
MedChemExpress | HY-15781-10mg |
Morinidazole |
92478-27-8 | 98.05% | 10mg |
¥5000 | 2024-04-16 | |
MedChemExpress | HY-15781-10mM*1mLinDMSO |
Morinidazole |
92478-27-8 | 98.05% | 10mM*1mLinDMSO |
¥3850 | 2022-05-18 | |
1PlusChem | 1P00GUL5-5mg |
Morinidazole |
92478-27-8 | 98% | 5mg |
$517.00 | 2024-04-20 | |
Ambeed | A577525-1g |
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol |
92478-27-8 | 99% | 1g |
$29.0 | 2025-02-28 |
Morinidazole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of α-substituted 2-methyl-5-nitro-1H-imidazol-1-ethanol as antibacterial agents, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Influence of structure on antimicrobial activity of some heterocycles. IV. 1-(3-alkylamino-2-hydroxypropyl)-2-methyl-5-nitroimidazolesChemical Papers, 1994, 48(1), 54-7,
ごうせいかいろ 4
- 2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR studyEuropean Journal of Medicinal Chemistry, 2016, 124, 820-839,
ごうせいかいろ 5
1.2 Solvents: Ethanol ; rt; 10 h, 50 °C
- Preparation of nitroimidazole derivatives and their pharmaceutical composition for treating anaerobic bacteria infection or protozoa infection-induced diseases, China, , ,
ごうせいかいろ 6
- Preparing method and application of nitroimidazole derivative, China, , ,
ごうせいかいろ 7
- A process for the deoxy reduction of aldehydeketones to the corresponding saturated hydrocarbons, China, , ,
ごうせいかいろ 8
- Application of α-(morpholine-1-yl)methyl-2-methyl-nitroimidazole-1-ethanol as anti-trichomonal agent and amebacide, China, , ,
ごうせいかいろ 9
- Nitroimidazole derivative, preparation and uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 10
- Synthetic approaches to the 2014 new drugsBioorganic & Medicinal Chemistry, 2016, 24(9), 1937-1980,
ごうせいかいろ 11
- Preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethanol derivatives as antibacterial agents against Peptostreptococcus anaerobius, China, , ,
Morinidazole Raw materials
Morinidazole Preparation Products
Morinidazoleに関する追加情報
Recent Advances in Morinidazole (92478-27-8) Research: A Comprehensive Review
Morinidazole (CAS: 92478-27-8) is a novel 5-nitroimidazole antimicrobial agent that has garnered significant attention in recent years due to its broad-spectrum activity against anaerobic bacteria and protozoa. This research briefing aims to synthesize the latest findings on Morinidazole, focusing on its pharmacological properties, clinical applications, and emerging research trends. The compound's unique chemical structure and mechanism of action position it as a promising candidate for treating infections that are resistant to conventional nitroimidazole drugs.
Recent pharmacokinetic studies have demonstrated that Morinidazole exhibits superior bioavailability and tissue penetration compared to other nitroimidazole derivatives. A 2023 study published in the Journal of Antimicrobial Chemotherapy highlighted its rapid absorption and prolonged half-life, which contribute to its efficacy in treating complicated intra-abdominal infections. The study also noted that Morinidazole's metabolite profile suggests a lower risk of neurotoxicity, a common concern with other drugs in this class.
In the realm of clinical applications, Morinidazole has shown particular promise in the treatment of Helicobacter pylori infections. A multicenter Phase III clinical trial conducted in 2022 reported a 92% eradication rate when Morinidazole was used in combination therapy, significantly higher than the rates achieved with traditional regimens. This finding is particularly relevant given the rising global prevalence of antibiotic-resistant H. pylori strains.
Emerging research has also explored Morinidazole's potential in treating parasitic infections. Laboratory studies have demonstrated its potent activity against Trichomonas vaginalis and Entamoeba histolytica, with some strains showing sensitivity at concentrations lower than those required for metronidazole. These findings, published in the International Journal of Antimicrobial Agents, suggest that Morinidazole could become a first-line treatment for certain parasitic diseases.
The safety profile of Morinidazole continues to be a focus of ongoing research. Recent pharmacovigilance data from post-marketing surveillance studies indicate that adverse effects are generally mild and transient, with gastrointestinal disturbances being the most commonly reported. Importantly, the incidence of serious adverse events appears to be significantly lower than that observed with other nitroimidazole compounds.
Looking forward, researchers are investigating novel formulations of Morinidazole to enhance its therapeutic potential. A 2023 patent application describes a sustained-release formulation that could maintain therapeutic concentrations for up to 72 hours, potentially reducing dosing frequency and improving patient compliance. Additionally, combination therapies with other antimicrobial agents are being explored to address the challenge of multidrug-resistant organisms.
In conclusion, Morinidazole represents a significant advancement in the nitroimidazole class of antimicrobial agents. Its improved pharmacokinetic profile, broad-spectrum activity, and favorable safety position make it a valuable addition to the antimicrobial armamentarium. As resistance patterns continue to evolve, Morinidazole's role in clinical practice is likely to expand, particularly in regions where anaerobic and parasitic infections remain prevalent.
92478-27-8 (Morinidazole) 関連製品
- 2228436-19-7(tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate)
- 1805324-14-4(Ethyl 6-(difluoromethyl)-3-methylpyridine-2-acetate)
- 1806257-53-3(4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine)
- 2171485-99-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid)
- 71879-50-0(methyl 3-(4-piperidyl)propanoate)
- 1211020-15-3(methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate)
- 2229305-15-9(2-methoxy-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropanoic acid)
- 2227772-41-8(rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate)
- 1170132-58-7(N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine)
- 1353998-36-3((S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester)
